molecular formula C14H16N4O4 B11057054 {5-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2H-tetrazol-2-yl}acetic acid

{5-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2H-tetrazol-2-yl}acetic acid

Cat. No.: B11057054
M. Wt: 304.30 g/mol
InChI Key: OGDPTMFLNBQYIP-UHFFFAOYSA-N
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Description

2-{5-[4-(ALLYLOXY)-3-ETHOXYPHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETIC ACID is a complex organic compound characterized by the presence of an allyloxy group, an ethoxyphenyl group, and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[4-(ALLYLOXY)-3-ETHOXYPHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETIC ACID typically involves multiple steps One common approach is to start with the preparation of the allyloxy and ethoxyphenyl intermediates, followed by the formation of the tetraazole ringReaction conditions often include the use of catalysts such as palladium or nickel, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{5-[4-(ALLYLOXY)-3-ETHOXYPHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate (KMnO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and halogens or sulfonic acids for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group may yield allyloxybenzoic acid, while reduction of the tetraazole ring may produce tetraazoloamines .

Scientific Research Applications

2-{5-[4-(ALLYLOXY)-3-ETHOXYPHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[4-(ALLYLOXY)-3-ETHOXYPHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[4-(ALLYLOXY)-3-ETHOXYPHENYL]-2H-1,2,3,4-TETRAAZOL-2-YL}ACETIC ACID is unique due to the presence of the tetraazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H16N4O4

Molecular Weight

304.30 g/mol

IUPAC Name

2-[5-(3-ethoxy-4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic acid

InChI

InChI=1S/C14H16N4O4/c1-3-7-22-11-6-5-10(8-12(11)21-4-2)14-15-17-18(16-14)9-13(19)20/h3,5-6,8H,1,4,7,9H2,2H3,(H,19,20)

InChI Key

OGDPTMFLNBQYIP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)O)OCC=C

Origin of Product

United States

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